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molecular formula C10H13F B1330365 1-Tert-butyl-4-fluorobenzene CAS No. 701-30-4

1-Tert-butyl-4-fluorobenzene

Cat. No. B1330365
M. Wt: 152.21 g/mol
InChI Key: ISXPXFQBHNIYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05554632

Procedure details

4-t-Butylaniline (14.9 g, 100 mmol) was suspended in aqueous hydrochloric acid (50 ml, 6M) at 5° C. Sodium nitrite (7.6 g, 110 mmol in 10 ml water) was added at such a rate that the temperature was kept between 5°-7° C. Following the addition the resulting solution was stirred for 15 min. and sodium tetrafluoroborate (15.4 g, 140 mmol in 30 ml water) was added at 5-8° C. The mixture was stirred for 15 min. 4-t-Butylbenzenediazonium tetrafluoroborate was filtered off, dried with suction and washed with diethyl ether to yield 20.96 g. This diazonium salt was decomposed by heating to 140° C. on an oil-bath. The product was distilled off at reduced pressure. Yield 11.15 g colorless oil.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[CH:10][C:8](N)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].N([O-])=O.[Na+].[F:16][B-](F)(F)F.[Na+]>Cl>[C:1]([C:5]1[CH:11]=[CH:10][C:8]([F:16])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(N)C=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
F[B-](F)(F)F.[Na+]
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept between 5°-7° C
ADDITION
Type
ADDITION
Details
the addition the resulting solution
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
4-t-Butylbenzenediazonium tetrafluoroborate was filtered off
CUSTOM
Type
CUSTOM
Details
dried with suction
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
to yield 20.96 g
DISTILLATION
Type
DISTILLATION
Details
The product was distilled off at reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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